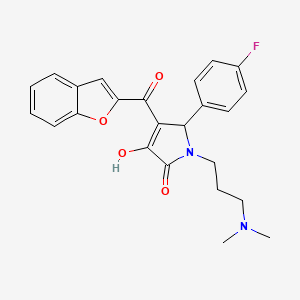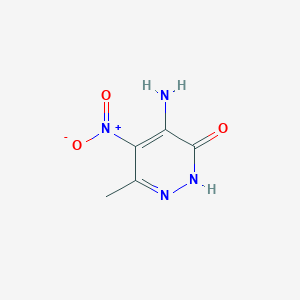
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-benzoyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide” is a chemical compound with the molecular formula C16H11N3O3S. It has an average mass of 325.342 Da and a monoisotopic mass of 325.052124 Da .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like “N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental methods .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd have been a subject of study. These processes involve cyclization reactions of thioxothiourea to create new bonds and five-membered rings, further characterized by various spectroscopic methods and X-ray crystallography. The formation of these complexes can lead to new properties and potential applications in catalysis or material science (Adhami et al., 2012).
Anticancer Activity
Several studies have focused on the design, synthesis, and evaluation of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide derivatives for their anticancer activities. These compounds have been tested against various cancer cell lines, showing moderate to excellent inhibitory effects. The evaluation of these compounds involves comparing their IC50 values with those of reference drugs, highlighting the potential of thiadiazolobenzamide derivatives as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thiadiazolobenzamide derivatives have also been a significant area of research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains. The studies indicate that some thiadiazolobenzamide derivatives possess good antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents in medical applications (Elmagd et al., 2017).
Analytical Applications
The use of this compound derivatives in analytical chemistry, specifically in the development of sensors for metal ions like chromium, showcases another important application. These studies involve the synthesis of specific derivatives used as ionophores in constructing ion-selective electrodes with high sensitivity and selectivity for chromium ions. Such sensors could be valuable in environmental monitoring and the pharmaceutical industry for the detection of metal ions (Vazifekhoran et al., 2023).
Material Science Applications
In material science, the synthesis and characterization of benzamide derivatives, including those with thiadiazole rings, have been investigated for their potential use as gelators and in the development of fluorescent materials. These compounds' properties, such as gelation behavior and fluorescence characteristics, have been explored to understand their role in developing new materials for technological applications (Yadav & Ballabh, 2020).
Safety and Hazards
The safety and hazards associated with “N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide” include various precautionary statements such as avoiding contact with air and water due to possible violent reaction and flash fire, handling under inert gas, protecting from moisture, keeping container tightly closed, and using only in the original container .
Properties
IUPAC Name |
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-13(11-7-3-1-4-8-11)17-15-18-16(22)19(23-15)14(21)12-9-5-2-6-10-12/h1-10H,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQNYYLLVXRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)




![N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide](/img/structure/B2579815.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methylbenzamide](/img/structure/B2579822.png)
![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)



